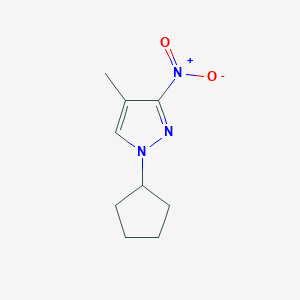

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Méthodes De Préparation

The synthesis of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions . For industrial production, a one-pot multicomponent process can be employed, which involves the use of transition-metal catalysts and photoredox reactions . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial cell walls and disrupts their integrity, leading to cell death . In anti-inflammatory applications, it inhibits enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-4-nitro-1H-pyrazole and 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H13N3O2

- IUPAC Name : 1-cyclopentyl-4-methyl-3-nitropyrazole

- Canonical SMILES : CC1=CN(N=C1N+[O-])C2CCCC2

The compound features a five-membered ring structure containing two nitrogen atoms, contributing to its unique reactivity and biological interactions .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can effectively inhibit various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these bacteria often fall below 50 µg/mL, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25.1 |

| Escherichia coli | <50 |

| Bacillus subtilis | <50 |

The mechanism of action for this compound primarily involves the disruption of bacterial cell walls. This disruption leads to cell lysis and death, making it a potent candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives, including this compound. Notable findings include:

- Antifungal Activity : In vitro tests have shown that this compound possesses antifungal properties against Candida species, with MIC values comparable to established antifungal agents.

- Comparison with Other Pyrazoles : In comparative studies, this compound outperformed several other pyrazole derivatives in terms of antibacterial efficacy, such as 1-phenyl-3-methyl-4-nitro-1H-pyrazole .

Applications in Medicine and Agriculture

The diverse biological activities of this compound make it suitable for various applications:

In Medicine :

- Development of new antibiotics targeting resistant bacterial strains.

In Agriculture :

- Formulation of agrochemicals and pesticides to enhance crop protection .

Propriétés

IUPAC Name |

1-cyclopentyl-4-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7-6-11(8-4-2-3-5-8)10-9(7)12(13)14/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOVMZDBOHSNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.